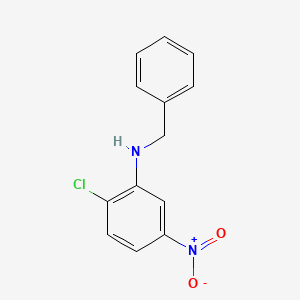
2-(6-Chloro-2-methoxyacridin-9-ylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-2-methoxyacridin-9-ylamino)phenol is a chemical compound known for its unique structure and properties. It is part of the acridine family, which is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure includes a chloro and methoxy group attached to an acridine moiety, which contributes to its distinctive chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-methoxyacridin-9-ylamino)phenol typically involves the reaction of 6,9-dichloro-2-methoxyacridine with phenol and ammonium carbonate . This reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, often under reflux conditions, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloro-2-methoxyacridin-9-ylamino)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Applications De Recherche Scientifique
2-(6-Chloro-2-methoxyacridin-9-ylamino)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Acts as a DNA intercalator, binding selectively to poly(dA-dT) sequences.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its unique chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-(6-Chloro-2-methoxyacridin-9-ylamino)phenol involves its interaction with molecular targets such as DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription . This property is particularly useful in its potential therapeutic applications, where it can interfere with the proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Shares a similar acridine core structure but differs in the functional groups attached.
6,9-Dichloro-2-methoxyacridine: Another related compound with two chloro groups instead of one.
Uniqueness
2-(6-Chloro-2-methoxyacridin-9-ylamino)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a DNA intercalator sets it apart from other similar compounds, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C20H15ClN2O2 |
|---|---|
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
2-[(6-chloro-2-methoxyacridin-9-yl)amino]phenol |
InChI |
InChI=1S/C20H15ClN2O2/c1-25-13-7-9-16-15(11-13)20(23-17-4-2-3-5-19(17)24)14-8-6-12(21)10-18(14)22-16/h2-11,24H,1H3,(H,22,23) |
Clé InChI |
CFIOEUADRYXMIO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125428.png)
![3-(3-chlorophenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125435.png)
![2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-phenylbenzamide](/img/structure/B14125445.png)


![4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14125461.png)


![1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125476.png)




